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Compound of Interest

Compound Name: Calyciphylline A

Cat. No.: B15591205 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Calyciphylline A is a prominent member of the Daphniphyllum alkaloids, a large family of

natural products known for their complex polycyclic architectures and interesting biological

activities. The intricate structure of Calyciphylline A, featuring multiple stereocenters and a

caged skeleton, makes its characterization a challenging and critical task for chemists and

pharmacologists. This guide provides a detailed overview of the nuclear magnetic resonance

(NMR) and mass spectrometry (MS) data for Calyciphylline A, along with the experimental

protocols for their acquisition, to support research and development efforts.

Chemical Structure
Calyciphylline A possesses the molecular formula C₂₃H₃₁NO₄, as established by high-

resolution mass spectrometry.[1] Its structure is characterized by a complex hexacyclic

framework.

Spectroscopic Data
The structural elucidation of Calyciphylline A relies heavily on one- and two-dimensional NMR

spectroscopy, as well as mass spectrometry. The following tables summarize the key

spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data for Calyciphylline A
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

2a 2.24 m

2b 0.84 m

3a 2.51 m

3b 1.94 m

OMe 3.80 d 4.2

Me-21 3.03 s

Me-23 2.99 s

Me-24 3.11 s

Note: The complete assignment of all proton signals for Calyciphylline A from a single source

is not readily available in the public domain. The data presented here is a compilation from

related Calyciphylline-type alkaloids and may require further experimental verification for

Calyciphylline A specifically.[2]

Table 2: ¹³C NMR Spectroscopic Data for Calyciphylline A
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Position Chemical Shift (δ, ppm)

1 182.9

2 73.6

3 98.7

4 63.6

5 174.4

6 175.7

7 175.6

8 48.2

9 48.6

10 47.7

11 46.3

12 220.8

13 45.5

14 47.8

15 72.9

16 32.3

17 32.3

18 42.7

19 42.6

20 42.6

21 30.2

22 33.3

23 23.5
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24 22.9

25 37.1

26 26.2

27 23.0

28 20.8

29 20.0

Note: Similar to the ¹H NMR data, this table represents a composite of data from closely related

Calyciphylline A-type alkaloids. The precise chemical shifts for Calyciphylline A should be

confirmed through direct experimental measurement.[2]

Table 3: Mass Spectrometry Data for Calyciphylline A

Technique
Ionization
Mode

Observed m/z Calculated m/z Formula

HR-ESI-MS Positive 370.2340 [M+H]⁺ 370.2375 C₂₃H₃₁NO₄

This high-resolution mass spectrometry data confirms the molecular formula of Calyciphylline
A.[3]

Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for the unambiguous structural

determination of complex natural products like Calyciphylline A. Below are detailed

methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: NMR spectra are typically recorded on a Bruker Avance spectrometer

operating at a proton frequency of 400, 500, or 600 MHz.[2][4]

Sample Preparation: Samples are prepared by dissolving approximately 1-5 mg of the

purified alkaloid in 0.5 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or
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methanol-d₄ (CD₃OD).[2] The solution is then transferred to a standard 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are acquired with a spectral width of

approximately 12 ppm. Chemical shifts are referenced to the residual solvent peak (e.g.,

CDCl₃ at δ 7.26 ppm).

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded with a spectral width of

around 220 ppm. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at δ 77.16

ppm). DEPTQ (Distortionless Enhancement by Polarization Transfer with retention of

quaternary carbons) or similar experiments are often used to differentiate between methyl,

methylene, methine, and quaternary carbons.

2D NMR Spectroscopy: To establish the connectivity and spatial relationships within the

molecule, a suite of 2D NMR experiments is essential. These include:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for piecing together the carbon

skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, which helps in assigning the relative stereochemistry.

Mass Spectrometry (MS)
Instrumentation: High-resolution mass spectra are typically obtained using a time-of-flight

(TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol,

acetonitrile) at a low concentration (e.g., 1 µg/mL) and introduced into the mass

spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition: The mass spectrometer is operated in positive ion mode to observe the

protonated molecule [M+H]⁺. The high-resolution capability of the instrument allows for the
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determination of the accurate mass, which is used to calculate the elemental composition.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural

elucidation of a novel natural product like Calyciphylline A.
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Workflow for Spectroscopic Analysis of Calyciphylline A

Isolation & Purification

Spectroscopic Analysis

Structure Elucidation

Extraction from Daphniphyllum calycinum

Chromatographic Separation (e.g., HPLC)

High-Resolution Mass Spectrometry (HRMS) 1D NMR (¹H, ¹³C, DEPT)

Determine Molecular Formula 2D NMR (COSY, HSQC, HMBC, NOESY)

Identify Structural Fragments

Establish Connectivity

Determine Relative Stereochemistry

Propose Final Structure
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

